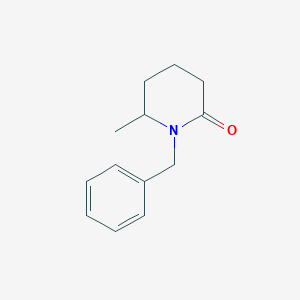

1-Benzyl-6-methylpiperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55917-03-8 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1-benzyl-6-methylpiperidin-2-one |

InChI |

InChI=1S/C13H17NO/c1-11-6-5-9-13(15)14(11)10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |

InChI Key |

SBJALDKYUYPNSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(=O)N1CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 6 Methylpiperidin 2 One

Retrosynthetic Analysis and Strategic Disconnections of the Piperidinone Ring System

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org This process begins with the target molecule and works backward through a series of "disconnections," which are the reverse of known chemical reactions. icj-e.org

For the 1-Benzyl-6-methylpiperidin-2-one ring system, a primary disconnection strategy involves breaking the amide bond (C-N bond) and a key carbon-carbon bond within the heterocyclic ring. This approach simplifies the target molecule into more manageable precursors.

A logical retrosynthetic pathway for this compound would involve the following key disconnections:

Amide Bond Disconnection: This initial break simplifies the lactam into a δ-amino acid or a related precursor.

Carbon-Carbon Bond Disconnection: A subsequent disconnection of a C-C bond, often adjacent to the nitrogen or carbonyl group, can further simplify the structure to acyclic precursors.

This analytical approach reveals several potential synthetic routes, which will be explored in the subsequent sections.

Classical Synthetic Routes to Substituted Piperidinones

Traditional methods for synthesizing substituted piperidinones have long been established and continue to be valuable in many applications. These routes often rely on robust and well-understood chemical transformations.

Intramolecular cyclization is a cornerstone of heterocyclic synthesis. In the context of this compound, this typically involves the formation of the piperidinone ring from an acyclic precursor. A common strategy is the Dieckmann cyclization, an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further manipulated to yield the desired piperidinone. ucl.ac.uk Another approach involves the cyclization of δ-amino acids or their derivatives.

A notable example is the synthesis of related piperidin-4-ones through the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and a primary amine, a method pioneered by Petrenko-Kritschenko and later refined by Baliah and coworkers. chemrevlett.com While not directly yielding the 2-one, this highlights the principle of constructing the piperidine (B6355638) ring through multi-component condensation reactions. chemrevlett.com

Another classical strategy involves the synthesis of a pre-existing piperidinone core, followed by the introduction of the desired substituents through functional group interconversions. For instance, one could start with a simpler piperidin-2-one and introduce the benzyl (B1604629) group at the N-1 position and the methyl group at the C-6 position through sequential alkylation reactions.

This approach offers flexibility in introducing a variety of substituents onto the piperidinone scaffold, allowing for the synthesis of a library of related compounds.

Modern Synthetic Approaches to this compound

Recent years have seen the development of more sophisticated and efficient methods for the synthesis of piperidinones, often employing catalysis to achieve high levels of selectivity and yield.

Catalysis has revolutionized organic synthesis, and the construction of piperidinone rings is no exception. Both organocatalysis and metal-catalyzed reactions have been successfully applied to the synthesis of these important heterocycles.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has provided novel routes to substituted piperidinones. For example, an organophotocatalyzed [1+2+3] strategy has been developed for the one-step synthesis of diverse 2-piperidinones from simple starting materials like ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. nih.gov

Metal-Catalyzed Hydrogenation: Metal-catalyzed hydrogenation of unsaturated δ-lactams is a common method for accessing saturated piperidinones. nih.gov Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. semanticscholar.org Ruthenium catalysts have also been employed in the synthesis of six-membered N-heterocycles, demonstrating high activity and efficiency. researchgate.net

The following table summarizes some of the catalytic methods used in the synthesis of piperidinone derivatives:

| Catalyst/Reagent | Reaction Type | Substrates | Product | Reference |

| Organophotocatalyst | [1+2+3] Cycloaddition | Ammonium salts, alkenes, unsaturated carbonyls | Substituted 2-piperidinones | nih.gov |

| 10% Pd/C, H₂ | Hydrogenation | Unsaturated δ-lactams | Substituted piperidinones | semanticscholar.org |

| Ruthenium Catalysts | Various | --- | Six-membered N-heterocycles | researchgate.net |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) / Pd(PPh₃)₄ | Hydroboration / Cross-coupling | 1-Boc-4-methylenepiperidine, brominated intermediates | Benzylpiperidine scaffold | unisi.it |

The development of asymmetric synthetic methods is crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. The synthesis of chiral analogues of this compound has been achieved through various strategies.

One approach involves the use of a chiral auxiliary to control the stereochemistry of the cyclization reaction. For instance, (S)-α-phenylethylamine has been used as a chiral auxiliary to synthesize diastereomeric 2-substituted-4-piperidones. nih.gov The resulting diastereomers can then be separated, and the chiral auxiliary can be removed to afford the desired enantiomerically enriched piperidinone.

Another strategy employs a chiral catalyst to induce enantioselectivity in the ring-forming reaction. This approach is highly desirable as it often requires only a substoichiometric amount of the chiral catalyst.

A notable example of asymmetric synthesis in a related system is the synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one from D-phenylglycinol and δ-valerolactone. researchgate.net This method highlights the use of a chiral starting material to introduce stereochemistry into the final product. researchgate.net

The following table outlines some asymmetric approaches to piperidinone synthesis:

| Chiral Source | Method | Product | Reference |

| (S)-α-Phenylethylamine | Chiral Auxiliary | Diastereomeric 2-substituted-4-piperidones | nih.gov |

| D-Phenylglycinol | Chiral Starting Material | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | researchgate.net |

Multi-component Reactions for Scaffold Assemblyfigshare.com

The assembly of the piperidinone core, a key structural motif in numerous alkaloids and pharmaceutical agents, is increasingly accomplished through efficient, convergent synthetic routes. While classic linear syntheses are common, methods that construct the heterocyclic ring in a single, atom-economical step are of significant interest. One such powerful strategy for assembling a closely related piperidone scaffold is the double aza-Michael reaction.

This approach utilizes divinyl ketones as substrates, which react with a primary amine, such as benzylamine (B48309), to form the piperidone ring in a tandem conjugate addition process. nih.govsemanticscholar.org The reaction proceeds by an initial aza-Michael addition of the amine to one of the vinyl groups, followed by an intramolecular cyclization via a second aza-Michael addition to the remaining vinyl group. This method provides a concise and high-yielding pathway to 2-substituted 4-piperidones. semanticscholar.org For instance, the reaction of methyl-substituted divinyl ketone with benzylamine efficiently produces 1-benzyl-2-methylpiperidin-4-one, a structural isomer of the target compound. nih.govacs.org

The conditions for this transformation are typically mild, often involving a base such as sodium bicarbonate in a mixed solvent system like acetonitrile (B52724) and water, and proceeding at elevated temperatures to ensure reaction completion. nih.govacs.org The versatility of this method allows for the synthesis of various racemic and diastereomeric 4-piperidones by selecting different substituted divinyl ketones and primary amines. nih.gov

| Entry | Divinyl Ketone Precursor (R) | Amine | Product | Yield (%) | Reference |

| 1 | Methyl (from 3-penten-2-one) | Benzylamine | 1-Benzyl-2-methylpiperidin-4-one | 39 | nih.gov |

| 2 | Propyl | Benzylamine | 1-Benzyl-2-propylpiperidin-4-one | 38 | nih.gov |

| 3 | Phenyl | Benzylamine | 1-Benzyl-2-phenylpiperidin-4-one | 50 | nih.gov |

Table 1: Synthesis of 2-Substituted 1-Benzyl-4-piperidones via Double aza-Michael Reaction. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

The double aza-Michael reaction for ring formation, as described for the 4-piperidone (B1582916) isomer, is a cascade process. The mechanism initiates with the conjugate addition of benzylamine to the electron-deficient β-carbon of the divinyl ketone. This is followed by a proton transfer to form an enolate or enol intermediate. The crucial ring-closing step involves the intramolecular conjugate addition of the secondary amine onto the second vinyl group, forming the six-membered piperidone ring. This tandem reaction is an elegant example of building molecular complexity from simple precursors in a single operation. nih.govsemanticscholar.orgacs.org

For the target compound, this compound, the introduction of the methyl group at the C6 position (alpha to both the nitrogen and the lactam carbonyl) is a critical step. Asymmetric synthesis studies on related N-protected piperidin-2-ones provide insight into this transformation. The alkylation of an N-substituted piperidin-2-one can be achieved by deprotonation at the α-carbon using a strong base, such as s-butyllithium (s-BuLi), to form a lithium enolate. This enolate then acts as a nucleophile, reacting with an electrophile like methyl iodide to introduce the methyl group. The stereoselectivity of this methylation can be influenced by chiral auxiliaries on the nitrogen atom. For example, using a chiral N-substituent derived from D-phenylglycinol can direct the approach of the electrophile, leading to a high diastereomeric excess of one isomer. researchgate.net The choice of whether the hydroxyl group on the chiral auxiliary is protected or unprotected can significantly alter the reaction's stereochemical course and the stoichiometry of the base required. researchgate.net

Green Chemistry Principles in the Synthesis of Piperidinones

The synthesis of piperidones is increasingly being evaluated through the lens of green chemistry, aiming to reduce environmental impact by improving atom economy, minimizing waste, and using less hazardous materials. researchgate.net

A notable green chemistry approach has been developed for the synthesis of N-substituted piperidones, which offers significant advantages over classical methods like the Dieckmann condensation. figshare.comresearchgate.netnih.gov This improved method involves the direct alkylation of a pre-existing piperidone core with an appropriate alkylating agent. For example, the synthesis of 1-(2-pyridinylmethyl)-piperidin-4-one was achieved in 90% yield using a single solvent system (acetonitrile) and a mild, powdered base (sodium carbonate). acs.org This process is characterized by high atom economy and a significant reduction in waste streams compared to traditional multi-step syntheses that often involve protecting groups and harsh reagents. nih.govacs.org

Key advantages of this green approach include:

High Yields and Purity: The direct alkylation method often produces the desired product in high yield and purity, sometimes exceeding 99% by HPLC analysis, which simplifies purification. acs.org

Waste Minimization: It avoids the stoichiometric byproducts associated with reactions like the Dieckmann cyclization, thereby minimizing the waste generated. nih.gov

Milder Conditions: The use of bases like sodium carbonate is preferable to the strong bases (e.g., sodium hydride) often required in classical cyclization reactions. acs.org

Solvent Choice: Utilizing solvents like acetonitrile or employing aqueous conditions can reduce the reliance on more hazardous organic solvents. researchgate.netacs.org

This methodology has been successfully applied to the synthesis of a range of N-substituted piperidones and piperidines, demonstrating its general utility. figshare.comnih.gov

| Parameter | Classical Dieckmann Approach | Green Direct Alkylation Approach | Reference |

| Starting Materials | Diester, Base (e.g., NaH) | Piperidone, Alkyl Halide, Base (e.g., Na2CO3) | nih.govacs.org |

| Key Transformation | Intramolecular cyclization | Intermolecular N-alkylation | nih.govacs.org |

| Byproducts | Alcohol, Stoichiometric base salts | Halide salts | acs.org |

| Typical Yield | Moderate | Excellent (e.g., 90%) | acs.org |

| Atom Economy | Lower | Higher | nih.gov |

| Waste Stream | More significant | Minimized | nih.govacs.org |

Table 2: Comparison of Classical vs. Green Synthetic Approaches to N-Substituted Piperidones.

Elucidation of Molecular Structure and Conformation Using Advanced Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are fundamental to the structural analysis of 1-Benzyl-6-methylpiperidin-2-one, offering detailed insights into its molecular framework and functional groups.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed for a comprehensive analysis.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the methine proton at C6, the methyl protons, and the diastereotopic methylene protons of the piperidinone ring.

¹³C NMR spectra reveal the number of chemically non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the lactam, the carbons of the aromatic ring, the benzylic carbon, and the aliphatic carbons of the piperidinone ring, including the methyl-substituted C6.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assembling the molecular puzzle. A COSY spectrum establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the piperidinone ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals. researchgate.netnih.gov More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can further establish long-range (2-3 bond) correlations between protons and carbons, confirming the placement of the benzyl group on the nitrogen and the methyl group at the C6 position.

While specific spectral data for this compound is not widely published, the following table presents typical ¹H and ¹³C NMR chemical shift ranges for a closely related structural analog, 1-Benzyl-4-piperidone , which illustrates the expected signal regions. nih.govchemicalbook.com

| Atom/Group | Technique | Expected Chemical Shift (δ) ppm (Illustrative) |

| Aromatic Protons | ¹H NMR | 7.20 - 7.40 (m, 5H) |

| Benzylic Methylene (N-CH₂) | ¹H NMR | ~3.60 (s, 2H) |

| Piperidone Protons (α to C=O) | ¹H NMR | ~2.70 (t, 4H) |

| Piperidone Protons (β to C=O) | ¹H NMR | ~2.50 (t, 4H) |

| Carbonyl Carbon (C=O) | ¹³C NMR | >200 |

| Aromatic Carbons | ¹³C NMR | 127 - 138 |

| Benzylic Carbon (N-CH₂) | ¹³C NMR | ~63 |

| Piperidone Carbons (α to C=O) | ¹³C NMR | ~55 |

| Piperidone Carbon (β to C=O) | ¹³C NMR | ~41 |

| Data based on the analogous compound 1-Benzyl-4-piperidone. |

Solid-State NMR could be employed to study the compound's conformation and packing in the crystalline state, providing data complementary to X-ray crystallography.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The most prominent and diagnostic absorption band for this compound would be the strong C=O stretching vibration of the six-membered lactam (amide) ring, typically appearing in the range of 1640-1680 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidinone ring (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).

Raman Spectroscopy , which detects vibrations that cause a change in molecular polarizability, serves as a complementary technique. nih.gov It is often more effective for identifying non-polar bonds, such as the C=C bonds in the benzene (B151609) ring.

The following table summarizes the expected key vibrational frequencies.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) (Illustrative) |

| C=O Stretch (Lactam) | IR | 1640 - 1680 (Strong) |

| Aromatic C-H Stretch | IR, Raman | 3030 - 3100 (Medium) |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 (Medium-Strong) |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 (Variable) |

| C-N Stretch | IR | 1180 - 1360 (Medium) |

| Data represents typical ranges for the specified functional groups. |

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) , using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, can determine the mass of the molecular ion with very high accuracy (typically to four or five decimal places). rsc.org This allows for the unambiguous determination of the elemental formula of this compound (C₁₃H₁₇NO).

Fragmentation Analysis (MS/MS) involves inducing the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern is a molecular fingerprint that helps to confirm the structure. chemguide.co.uklibretexts.org For this compound, key fragmentation pathways would be expected to include:

Formation of the tropylium (B1234903) cation: Cleavage of the bond between the benzylic carbon and the nitrogen atom, leading to a highly stable tropylium ion at m/z 91. This is a characteristic fragmentation for benzyl-substituted amines.

Alpha-cleavage: Cleavage of bonds adjacent to the nitrogen atom within the piperidinone ring.

Loss of CO: Ejection of a neutral carbon monoxide molecule from the lactam ring.

The predicted fragmentation pattern provides strong evidence for the presence of both the benzyl group and the piperidinone core. nih.govscielo.br

| Ion/Fragment | m/z (Expected) | Description |

| [M+H]⁺ | 204.1383 | Protonated Molecular Ion (Exact mass for C₁₃H₁₈NO⁺) |

| [C₇H₇]⁺ | 91 | Tropylium cation (from benzyl group) |

| [M-CO]⁺ | 175 | Loss of carbon monoxide from the molecular ion |

| [M-CH₃]⁺ | 188 | Loss of the C6-methyl group |

| Table illustrates predicted major fragments. |

The presence of a stereocenter at the C6 position means that this compound can exist as a pair of enantiomers, (R)- and (S)-. Chiroptical methods are essential for distinguishing between these stereoisomers and assigning their absolute configuration.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer produces a mirror-image ECD spectrum. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations for a specific configuration (e.g., the R-enantiomer), the absolute stereochemistry of the sample can be determined. rsc.org This method is particularly valuable when single crystals suitable for X-ray crystallography cannot be obtained.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in its solid state. researchgate.net If a suitable single crystal of this compound can be grown, this technique can determine:

The precise atomic connectivity and bond lengths/angles.

The absolute configuration (R or S) of the chiral center at C6 without ambiguity.

The preferred conformation of the piperidinone ring (e.g., chair, boat, or twist-boat) and the orientation of its substituents (axial or equatorial). chemrevlett.com

For related piperidine (B6355638) systems, a chair conformation is often the most stable. In the case of this compound, X-ray analysis would reveal the orientation of the methyl group at C6 and the conformation of the N-benzyl group.

| Parameter | Information Provided |

| Space Group & Unit Cell Dimensions | Crystal system and packing arrangement |

| Atomic Coordinates | 3D position of every non-hydrogen atom |

| Bond Lengths & Angles | Confirms covalent structure |

| Torsion Angles | Defines the ring conformation (e.g., chair) |

| Flack Parameter | Determines the absolute stereochemistry |

| This table describes the type of data obtained from an X-ray crystallographic experiment. |

Advanced Chromatographic and Electrophoretic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are indispensable for verifying the purity of a synthesized sample of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing chemical purity. A pure sample should ideally yield a single, sharp peak in the chromatogram. The retention time is characteristic of the compound under specific conditions (mobile phase, stationary phase, flow rate).

Chiral HPLC is the primary method for separating the (R)- and (S)-enantiomers. sigmaaldrich.com This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and emerge as two separate peaks. nih.gov The separation of enantiomers is crucial for studying their individual biological activities. The selection of the appropriate chiral column and mobile phase is determined empirically to achieve baseline separation. nih.gov

Reactivity Profile and Mechanistic Organic Chemistry of 1 Benzyl 6 Methylpiperidin 2 One

Reactions at the Lactam Nitrogen Atom

The N-benzyl group in 1-benzyl-6-methylpiperidin-2-one serves as a crucial protecting group for the lactam nitrogen. Its removal, or debenzylation, is a key transformation that allows for further functionalization at this position. Several methods have been explored for the N-debenzylation of related N-benzyl amides and heterocyclic compounds, which are applicable to the target molecule.

One common method for N-debenzylation is catalytic hydrogenolysis, typically employing palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. semanticscholar.org However, this method's applicability can be limited by the presence of other reducible functional groups within the molecule. researchgate.net

Alternative methods that avoid the use of hydrogen gas have been developed. For instance, treatment with a strong Lewis acid like aluminum chloride (AlCl₃) can effect debenzylation, though the harsh conditions may not be suitable for sensitive substrates. researchgate.net A milder, base-promoted approach involves the use of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with oxygen, which has been shown to be effective for a variety of N-benzyl heterocycles. researchgate.net Another chemoselective method utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) in aqueous solution to cleave the N-benzyl group, showing tolerance for other functional groups such as O-benzyl ethers and esters. rsc.org

Reactions at the Carbonyl Group

The carbonyl group of the lactam in this compound is a site for various nucleophilic additions and related transformations. While direct data on this specific compound is limited, the reactivity can be inferred from studies on analogous N-benzyl-4-piperidones. chemicalbook.com

Common reactions at the carbonyl carbon include:

Wittig Reaction: Reaction with phosphorus ylides, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, can convert the carbonyl group into an enol ether. Subsequent hydrolysis of the enol ether can yield the corresponding aldehyde. chemicalbook.com

Condensation with Diazoalkanes: Treatment with trimethylsilyl (B98337) diazomethane (B1218177) can lead to ring expansion or the formation of an epoxide, which can then be hydrolyzed to an aldehyde. chemicalbook.com

Epoxide Formation and Rearrangement: Reaction with a sulfonium (B1226848) ylide, like that generated from trimethyloxosulfonium iodide, can form a spiro-epoxide at the carbonyl carbon. This epoxide can then undergo rearrangement, for example, in the presence of magnesium bromide etherate, to yield an aldehyde. chemicalbook.com

Reduction: The lactam carbonyl can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction opens the lactam ring and provides access to N-benzyl-6-methylpiperidine derivatives.

These transformations highlight the versatility of the carbonyl group as a handle for further molecular elaboration.

Transformations of the Alkyl Substituents on the Piperidinone Ring

The methyl group at the 6-position of the piperidinone ring is amenable to functionalization, primarily through reactions involving the generation of an adjacent enolate. The reactivity of the α-methyl group in related 6-methyl-2,3-dihydropyridinones has been demonstrated, providing a model for the reactivity of this compound. rsc.org

Key transformations include:

Alkylation: Deprotonation of the carbon adjacent to the methyl group using a strong base, such as lithium diisopropylamide (LDA), generates an enolate which can then be reacted with various electrophiles, such as alkyl halides, to introduce new substituents. rsc.org

Acylation: The enolate can also be reacted with acylating agents, like acid chlorides or anhydrides, to introduce acyl groups at the α-position. rsc.org

These reactions are valuable for the synthesis of polysubstituted piperidine (B6355638) derivatives with potential applications in medicinal chemistry. rsc.org

| Reaction | Reagents | Product Type | Ref. |

| Alkylation | 1. LDA; 2. R-X | α-Alkylated piperidinone | rsc.org |

| Acylation | 1. LDA; 2. RCOCl | α-Acylated piperidinone | rsc.org |

Table 1: Representative Transformations of the 6-Methyl Group

Stereoselective Transformations and Diastereomeric/Enantiomeric Control

The presence of a chiral center at the 6-position introduces the possibility of stereoselective reactions. Controlling the stereochemical outcome of reactions at adjacent positions is a significant challenge and a key focus in asymmetric synthesis.

Studies on the alkylation of related N-protected 3-methylpiperidin-2-ones have shown that the stereochemistry of the starting material can direct the stereochemistry of the newly formed stereocenter. researchgate.net The choice of protecting group on the nitrogen and the reaction conditions, including the base and solvent, can significantly influence the diastereomeric ratio of the product. researchgate.net For instance, the alkylation of a chiral N-protected piperidin-2-one can proceed with high diastereoselectivity, yielding a single major diastereomer. researchgate.net This stereocontrol is often rationalized by the formation of a chelated intermediate that directs the approach of the electrophile from a specific face of the molecule.

Mechanistic Pathways of Key Reactions and Reaction Kinetics

The mechanisms of the reactions described above are generally well-understood principles of organic chemistry.

N-Debenzylation: Base-promoted N-debenzylation with KOtBu/O₂ is proposed to proceed via the formation of a benzylic anion, which is then oxidized by oxygen. researchgate.net The mechanism of ceric ammonium nitrate-mediated debenzylation involves a single-electron transfer from the nitrogen to the cerium(IV) center, followed by fragmentation of the resulting radical cation. rsc.org

Enolate Alkylation: The alkylation of the 6-methyl group proceeds through the formation of a planar enolate intermediate. The stereochemical outcome is determined by the facial selectivity of the subsequent electrophilic attack, which can be influenced by steric and electronic factors of the N-benzyl group and the existing stereocenter.

Carbonyl Additions: Reactions at the carbonyl group, such as the Wittig reaction, follow their classical mechanistic pathways. The stereochemistry of addition to the carbonyl can be influenced by the adjacent stereocenter, potentially leading to diastereomeric products.

Reactivity in Diverse Chemical Environments

The reactivity of this compound is significantly influenced by the chemical environment, particularly the pH.

Acid-Catalyzed Reactions: In the presence of acid, the lactam carbonyl can be protonated, increasing its electrophilicity towards nucleophiles. Acid-catalyzed hydrolysis of the lactam amide bond is a possible reaction, leading to the ring-opened amino acid. For related systems, acid-catalyzed hydrolysis of enol ethers derived from the carbonyl group is a common transformation. acs.org

Base-Mediated Reactions: As discussed, base-mediated reactions are crucial for the functionalization of the α-carbon to the methyl group via enolate formation. Strong bases are required to deprotonate the relatively non-acidic α-protons. The N-debenzylation using KOtBu is another example of a key base-mediated transformation. researchgate.net

Redox Reactions: The N-benzyl group can be removed under reductive conditions (hydrogenolysis). semanticscholar.org The carbonyl group can also be reduced. While specific redox reactions for this compound are not extensively documented, the general reactivity of lactams suggests that both the carbonyl group and the benzyl (B1604629) group are susceptible to specific redox manipulations.

Theoretical and Computational Investigations of 1 Benzyl 6 Methylpiperidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net By approximating the electron density of a system, DFT allows for the calculation of various molecular properties, offering a balance between accuracy and computational cost. For 1-Benzyl-6-methylpiperidin-2-one, DFT studies, typically using functionals like B3LYP with basis sets such as 6-311G(d,p) or LanL2DZ, are employed to optimize the molecular geometry and predict its spectroscopic and electronic characteristics. researchgate.netdntb.gov.uaresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). Their energies and spatial distribution are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive, facilitating intramolecular charge transfer. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzyl (B1604629) group and the nitrogen atom of the piperidine (B6355638) ring. Conversely, the LUMO is likely centered on the electron-withdrawing carbonyl group (C=O) of the lactam ring. nih.gov The energy gap can be used to calculate various global reactivity descriptors that quantify the molecule's reactive nature. nih.gov

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table presents theoretical global reactivity descriptors that can be calculated from the energies of the frontier molecular orbitals. The values are illustrative and depend on the specific computational method and basis set used.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness. Soft molecules are more reactive. nih.gov |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / 2η | Measures the propensity of a species to accept electrons. nih.gov |

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. nih.gov It is invaluable for predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.govmdpi.com The map uses a color scale to denote different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential. nih.gov

In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms, particularly any N-H protons if present in related structures, would exhibit positive potential (blue). nih.gov The benzyl ring would show a complex surface with negative potential above and below the π-system and positive potential around the ring's periphery.

The flexibility of the piperidine ring and the rotation around single bonds mean that this compound can exist in several different three-dimensional shapes, or conformations. The most stable conformation is typically a chair form for the six-membered piperidine ring. researchgate.net However, the presence of substituents on the ring introduces significant steric and electronic effects that determine their preferred orientation (axial vs. equatorial).

For N-substituted piperidines with a substituent at the 2-position (or 6-position in this case), a phenomenon known as pseudoallylic strain or A(1,3) strain becomes critical. nih.gov When the piperidine nitrogen is bonded to an sp2-hybridized group, such as in an N-acyl or N-benzyl derivative, the nitrogen atom itself gains partial sp2 character through conjugation. This planarity creates steric repulsion between the N-substituent and an equatorial substituent at the adjacent carbon. To alleviate this strain, the 6-methyl group in this compound is strongly favored to adopt an axial orientation. nih.gov Computational studies on similar N-acyl-2-methylpiperidines have shown that the axial conformer can be more stable than the equatorial conformer by as much as 3.2 kcal/mol. nih.gov

Table 2: Calculated Relative Free Energies (ΔG) for Axial vs. Equatorial Conformers in N-Substituted 2-Methylpiperidines Data adapted from studies on related N-acylpiperidines, illustrating the energetic preference for the axial conformer due to pseudoallylic strain. nih.gov A negative ΔG indicates the axial conformer is favored.

| Compound | ΔG (Axial - Equatorial) (kcal/mol) |

| 1-(2-methyl-1-piperidyl)ethanone | -3.2 |

| Methyl 2-methylpiperidine-1-carboxylate | -2.6 |

| N,2-dimethylpiperidine-1-carboxamide | -2.2 |

| 2-methyl-1-phenylpiperidine | -1.0 |

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the modeling of reaction pathways, identification of intermediates, and characterization of transition states—the high-energy structures that connect reactants to products. researchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand the detailed mechanism of a chemical transformation.

For this compound, this methodology could be applied to model its synthesis, for instance, via the cyclization of an appropriate amino acid or the alkylation of 6-methylpiperidin-2-one. researchgate.netresearchgate.net In a hypothetical alkylation reaction to introduce the benzyl group, DFT could be used to model the approach of the benzyl halide, the formation of the N-C bond, and the departure of the halide ion. The calculations would reveal the geometry of the transition state and the energy barrier for the reaction, providing insights into the reaction's feasibility and kinetics.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. um.es MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. um.esresearchgate.net

For a flexible molecule like this compound, MD simulations are ideal for exploring its conformational landscape (conformational sampling). The simulation can reveal the relative populations of different conformers and the pathways for interconversion between them in a solution. Furthermore, by explicitly including solvent molecules (e.g., water, chloroform), MD simulations can accurately model solvent effects. These simulations can show how solvent molecules arrange around the solute, form hydrogen bonds, and influence the conformational preferences of the piperidine ring and its substituents. um.es

In Silico Prediction of Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a primary goal of computational chemistry. The electronic structure data obtained from DFT calculations are directly used for this purpose.

Selectivity: The Molecular Electrostatic Potential (MEP) map provides a clear guide to regioselectivity. nih.gov It identifies the electron-rich parts of the molecule that are most likely to be attacked by electrophiles (e.g., the carbonyl oxygen) and the electron-poor parts that are susceptible to nucleophilic attack. This allows for the prediction of how the molecule will react when presented with different reagents.

Structure-Activity Relationship (SAR) Studies via Computational Methods (non-clinical focus)

Computational methods are widely used to establish Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with a specific non-clinical activity, such as its ability to bind to a biological target like a protein or receptor. csic.es Molecular docking is a key technique in computational SAR studies.

In a typical workflow, a high-resolution 3D structure of a target protein is obtained, often from crystallographic data. A library of virtual compounds, based on the scaffold of this compound, can be created by computationally modifying its structure (e.g., adding substituents to the benzyl ring or piperidine core). These virtual analogues are then "docked" into the binding site of the target protein. csic.esunisi.it The docking algorithm samples many possible binding poses and scores them based on a calculated binding energy or affinity.

By comparing the binding scores across the library of analogues, researchers can identify which structural features are critical for strong binding. For example, such a study might reveal that a hydroxyl group at a specific position on the benzyl ring forms a crucial hydrogen bond with an amino acid in the protein's active site, thereby increasing binding affinity. csic.es This process allows for the rational, in silico design of molecules with optimized binding properties for a specific target, guiding synthetic efforts toward the most promising candidates.

Derivatization Strategies and Analogue Synthesis

Design Principles for Structural Modification and Diversity-Oriented Synthesis

The design of new analogues based on the 1-benzyl-6-methylpiperidin-2-one scaffold is guided by several principles aimed at systematically exploring chemical space and optimizing biological activity. The piperidine (B6355638) heterocycle is frequently chosen in drug design due to its role in creating 1,4-disubstituted patterns that often have accessible synthetic routes and fewer stereochemical complications. acs.orgub.edu However, introducing additional substituents at different positions can be highly beneficial for discovering compounds with enhanced potency and selectivity. acs.org

A primary goal is to generate structural diversity, which can be achieved through Diversity-Oriented Synthesis (DOS) . nih.gov DOS strategies employ modular approaches to create a wide array of stereochemically and structurally diverse molecules from a common starting point. nih.govnih.gov For instance, a Type II Anion Relay Chemistry (ARC) approach allows for the convergent synthesis of 2,4,6-trisubstituted piperidines, enabling chemical and stereochemical diversification at the C(2) and C(6) positions. nih.gov This method provides synthetic handles, such as dithiane groups, for further chemoselective modifications. nih.gov The core principle is to build complexity and diversity in a controlled and efficient manner, allowing for the systematic exploration of how different substituents and their spatial orientations impact the molecule's function. nih.gov

Synthesis of N-Substituted Analogues of the Piperidinone Core

Modification of the N-benzyl group on the piperidinone core is a common strategy to modulate the compound's properties. Various synthetic methods allow for the replacement of the benzyl (B1604629) group with a wide range of substituents.

One effective method is the Ugi four-component reaction . This one-step reaction is highly efficient for generating diverse libraries of piperidine-based analogues by combining an N-substituted 4-piperidone (B1582916), an isocyanide, a primary amine, and a carboxylic acid. ub.edu This approach allows for the introduction of five points of diversity in a single synthetic operation, making it a powerful tool for creating N-substituted analogues. ub.edu

Another versatile technique is the aza-Michael addition . A one-pot oxidation-cyclization method using manganese dioxide can facilitate the synthesis of a diverse range of N-substituted 4-piperidones. kcl.ac.uk This process involves the reaction of substituted divinyl ketones with various primary amines, such as benzylamine (B48309), to yield the corresponding N-substituted piperidones. kcl.ac.uk Research has also been conducted on the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) with various N-substituents like benzoyl, adamantanoyl, and diphenylacetyl groups to evaluate their biological activities. nih.gov

Table 1: Examples of N-Substituted Piperidine Analogues and Synthetic Methods

| N-Substituent | Synthetic Method | Reference |

|---|---|---|

| Benzoyl | Reaction with corresponding reagents | nih.gov |

| Adamantanoyl | Reaction with corresponding reagents | nih.gov |

| Cyclohexanoyl | Reaction with corresponding reagents | nih.gov |

| Diphenylacetyl | Reaction with corresponding reagents | nih.gov |

| Diphenylcarbamoyl | Reaction with corresponding reagents | nih.gov |

| Varied (from primary amines) | Ugi four-component reaction | ub.edu |

Synthesis of C-Substituted Analogues of the Piperidinone Ring

Introducing substituents onto the carbon backbone of the piperidinone ring is crucial for fine-tuning the steric and electronic properties of the molecule. Various synthetic strategies have been developed to achieve substitution at different positions.

Substitution at C-2 and C-6: A facile method for synthesizing racemic, 2-substituted N-benzylic 4-piperidones involves the aza-Michael cyclization of substituted divinyl ketones with benzylamine. kcl.ac.uk Palladium-catalyzed reactions, such as the 1,3-chirality transition reaction, have been developed for the general preparation of 2- and 2,6-substituted piperidines. ajchem-a.com

Substitution at C-3: Asymmetric synthesis has been employed to create N-protected 3-methylpiperidin-2-one. researchgate.net This process can involve the alkylation of a piperidin-2-one precursor using reagents like s-BuLi to introduce a methyl group at the C-3 position. researchgate.net

Polysubstituted Analogues: Diversity-Oriented Synthesis (DOS) strategies have been particularly effective in creating polysubstituted piperidines. For example, a Type II Anion Relay Chemistry (ARC) protocol provides a modular route to all possible stereoisomers of 2,4,6-trisubstituted piperidines. nih.gov Gold-catalyzed annulation procedures have also been used for the direct assembly of highly substituted piperidines. ajchem-a.com

Table 2: Examples of C-Substituted Piperidinone Analogues and Synthetic Approaches

| Substitution Pattern | Synthetic Approach | Reference |

|---|---|---|

| 2-Substituted | Aza-Michael cyclization of divinyl ketones | kcl.ac.uknih.gov |

| 2,6-Disubstituted | Pd(II)-catalyzed 1,3-chirality transition | ajchem-a.com |

| 3-Methyl | Asymmetric alkylation | researchgate.net |

| 2,4,6-Trisubstituted | Type II Anion Relay Chemistry (ARC) | nih.gov |

| Polysubstituted | Gold-catalyzed annulation | ajchem-a.com |

Stereoisomeric Purity and Control in Analogue Synthesis

Controlling the stereochemistry during the synthesis of piperidinone analogues is critical, as different stereoisomers can exhibit significantly different biological activities. Several methods are employed to achieve high stereoisomeric purity.

One common strategy is the use of a chiral auxiliary . For example, employing (S)-α-phenylethylamine as the primary amine in the aza-Michael cyclization protocol affords separable, diastereomeric 4-piperidone products with resolved stereochemistry at the C-2 position. kcl.ac.uknih.gov This allows for the synthesis of chirally resolved 2-substituted 4-piperidones from commercially available starting materials. acs.orgnih.gov

Asymmetric synthesis provides a direct route to enantiomerically pure compounds. The synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one from D-phenylglycinol and delta-valerolactone (B126995) is an example where the stereochemistry is controlled during the alkylation step, leading to a single isomer. researchgate.net

Diastereoselective reactions are also widely used. For instance, the intramolecular reductive cyclization of monoximes of 1,5-diketones can produce N-hydroxypiperidines as a racemate of a single diastereomer. ajchem-a.com Similarly, carbene-catalyzed intramolecular aza-Michael reactions can achieve good enantioselectivity. mdpi.com The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome of these cyclization reactions. ajchem-a.commdpi.com

Development of Libraries of Related Chemical Scaffolds

The development of chemical libraries based on the this compound scaffold is a powerful approach for drug discovery, enabling the high-throughput screening of many related compounds.

Combinatorial chemistry techniques, such as the Ugi four-component reaction, are highly effective for rapidly generating large and diverse libraries of piperidine analogues from readily available starting materials. ub.edu This allows for the exploration of a vast chemical space around the core scaffold in a time- and resource-efficient manner. ub.edu

Scaffold hopping is another advanced strategy used to develop novel chemotypes. This approach involves replacing the central piperidine core with other bioisosteric rings to generate new intellectual property and potentially improved pharmacological profiles. nih.gov This has led to the development of novel series of inhibitors based on scaffolds like the [3.3.0]-based series as piperidine bioisosteres. nih.gov

The construction of DNA-encoded chemical libraries (DECLs) represents a cutting-edge method for creating vast collections of compounds. scispace.com In this approach, molecules based on a central scaffold are combinatorially synthesized, with each unique structure tagged with a specific DNA sequence. This allows for the screening of millions of compounds simultaneously through affinity capture. scispace.com The central scaffold plays a crucial role in predisposing the orientation of the building blocks, which can significantly enhance the productivity of the screening process. scispace.comnih.gov Such libraries can be based on common scaffolding structures, including those related to the piperidine core, to facilitate the discovery of potent and specific ligands. scispace.comresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Development of Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures containing 1-Benzyl-6-methylpiperidin-2-one. nih.govresearchgate.net These methods offer high separation efficiency and sensitive, specific detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS analysis would involve the separation of the compound from a mixture on a capillary column, followed by ionization and mass analysis. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, although it may be of low intensity. The fragmentation pattern is critical for structural elucidation. Key predicted fragments for this compound would likely arise from:

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the benzyl (B1604629) group and formation of a stable benzyl cation (m/z 91).

Cleavage of the piperidinone ring, which can produce a variety of characteristic fragment ions.

Loss of a methyl group from the 6-position.

A typical GC-MS method for the analysis of related N-substituted piperidones might utilize a non-polar capillary column with a temperature program to ensure adequate separation from impurities or other components in the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of non-volatile compounds like this compound in complex biological or environmental matrices. A reverse-phase LC method would likely be employed, using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing a small amount of formic acid to promote protonation.

In an LC-MS/MS system, the compound is first separated by the LC and then ionized, typically by electrospray ionization (ESI). The protonated molecule [M+H]⁺ is then selected in the first quadrupole, fragmented by collision-induced dissociation (CID) in the second quadrupole, and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for quantification at very low concentrations. For this compound, potential MRM transitions could be hypothesized based on its structure, though optimal parameters would require experimental determination.

Table 1: Predicted GC-MS Fragmentation for this compound

| Mass-to-Charge Ratio (m/z) | Predicted Fragment Identity |

|---|---|

| 217 | Molecular Ion [M]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 126 | [M - C₇H₇]⁺ (Loss of benzyl group) |

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ (m/z) | 218.3 |

| Product Ion 1 (m/z) | 91.1 (benzyl fragment) |

| Product Ion 2 (m/z) | 126.2 (piperidone ring fragment) |

| Collision Energy | To be optimized experimentally |

Advanced Spectroscopic Methods for Trace Analysis and In Situ Monitoring

Spectroscopic techniques are crucial for the structural characterization and can be adapted for trace analysis and real-time monitoring of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for elucidating the precise molecular structure of this compound.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the methyl group protons, and the protons of the piperidinone ring.

¹³C NMR would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the lactam, the aromatic carbons, the benzylic carbon, the methyl carbon, and the carbons of the piperidinone ring.

Infrared (IR) Spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

The C=O stretch of the amide (lactam) group, typically in the range of 1650-1680 cm⁻¹.

C-H stretches of the aromatic and aliphatic portions of the molecule.

C-N stretching vibrations.

For trace analysis, techniques such as Surface-Enhanced Raman Spectroscopy (SERS) could potentially be developed. SERS can provide a significant enhancement of the Raman signal, allowing for the detection of very low concentrations of the analyte adsorbed onto a metallic nanostructured surface. In situ monitoring of the synthesis of this compound could be achieved using process analytical technologies (PAT) such as in-line IR or Raman spectroscopy, which would allow for real-time tracking of reactant consumption and product formation.

Electrochemical Detection Methods and Biosensors

Electrochemical methods offer a cost-effective and portable alternative for the detection of electroactive compounds. The this compound molecule contains a tertiary amine and a benzyl group, which could be susceptible to electrochemical oxidation at a suitable electrode surface.

Studies on related N-benzyl-4-piperidone analogs have shown that these compounds can undergo irreversible oxidation processes. researchgate.net The oxidation potential is influenced by the substituents on the aromatic ring. It is plausible that this compound would also exhibit electrochemical activity, which could be exploited for its detection using techniques like cyclic voltammetry or differential pulse voltammetry. The development of a selective electrochemical sensor would likely involve the modification of an electrode surface with materials that enhance the electrochemical response and selectivity towards the target molecule.

Biosensors represent a frontier in analytical chemistry, combining a biological recognition element with a transducer to generate a signal proportional to the concentration of an analyte. For this compound, a biosensor could theoretically be developed using:

Enzyme-based sensors: An enzyme that specifically interacts with or metabolizes the compound could be immobilized on an electrode. The enzymatic reaction would produce or consume a species that can be electrochemically detected.

Antibody-based sensors (immunosensors): Highly specific antibodies against this compound could be generated and used as the recognition element. The binding event can be detected through various transduction methods, including electrochemical, optical, or piezoelectric.

The development of such biosensors would require significant research to identify or engineer the appropriate biological recognition element.

Microfluidic and Miniaturized Analytical Systems for High-Throughput Screening

Microfluidic systems, or "lab-on-a-chip" technologies, offer numerous advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening.

The synthesis and analysis of heterocyclic compounds like piperidones are amenable to microfluidic platforms. A microfluidic reactor could be designed for the controlled synthesis of this compound, allowing for precise control over reaction parameters and rapid optimization of reaction conditions.

For analytical purposes, a microfluidic chip could integrate sample preparation, separation (e.g., by capillary electrophoresis), and detection. This would enable the rapid screening of multiple samples for the presence and quantity of this compound. Such systems are particularly valuable in drug discovery and process development where a large number of samples need to be analyzed efficiently. While specific microfluidic applications for this compound are not yet reported, the general principles and technologies are well-established for the analysis of other small organic molecules.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

Exploration of Biological Interactions and Mechanistic Insights Non Clinical Focus

In Vitro Molecular Target Identification and Validation Studies (e.g., Enzyme inhibition/activation, receptor binding)

Based on the activities of structurally related compounds, 1-Benzyl-6-methylpiperidin-2-one is predicted to interact with several enzymes and receptors. The primary targets for the N-benzylpiperidine class are cholinesterases and sigma receptors.

Derivatives of N-benzylpiperidine have been extensively evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.comnih.gov The benzyl (B1604629) group of these inhibitors often interacts with the peripheral anionic site (PAS) of the enzyme, while the protonated piperidine (B6355638) nitrogen forms a key interaction within the catalytic active site (CAS). nih.gov

Furthermore, the benzylpiperidine motif is a well-established scaffold for ligands of the sigma-1 (σ1R) and sigma-2 (σ2R) receptors, which are implicated in a range of cellular functions and neurological processes. nih.govcsic.esresearchgate.net Competitive binding assays using radiolabeled ligands are standard for validating these interactions. nih.gov For instance, studies on 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridines show high affinity for σ1R, with Ki values in the nanomolar range. csic.esresearchgate.net Other potential targets for this class of compounds include the adrenomedullin-2 receptor and the dopamine (B1211576) D2 receptor. nih.govmdpi.com

The table below summarizes the in vitro activity of various N-benzylpiperidine derivatives against several molecular targets.

| Compound Class | Target | Assay Type | Measured Activity | Reference |

| N-benzylpyridinium-curcumin derivatives | Acetylcholinesterase (AChE) | Inhibition Assay | IC₅₀ = 7.5 ± 0.19 nM | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Human Sigma-1 Receptor (hσ1R) | Competitive Binding | Ki = 1.45 nM | researchgate.net |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Human Sigma-1 Receptor (hσ1R) | Competitive Binding | Ki = 7.57 ± 0.59 nM | csic.es |

| Benzylpiperidine derivatives | Monoacylglycerol lipase (B570770) (MAGL) | Inhibition Assay | Good potency reported | unisi.it |

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Human Dopamine D2 Receptor | Competitive Binding | Ki = 151 nM | mdpi.com |

Cellular Assays for Biological Pathway Modulation (non-clinical context)

Cellular assays are crucial for understanding how a compound affects biological pathways within a cellular environment. For a molecule like this compound, assays would typically follow up on hits from in vitro screening.

For example, competitive binding studies for the human serotonin (B10506) transporter (h-SERT) have been conducted on homogenized membranes from the human clonal cell line HEK293. nih.gov Similarly, the binding affinity for the human σ1R has been assessed using HEK293 cells that are stably transfected to express the receptor. nih.gov The inhibitory effect of related benzylpiperidine compounds on monoacylglycerol lipase (MAGL) has also been confirmed in the human monocytic cell line U937. unisi.it

To understand a compound's mechanism of action, it is vital to know where it localizes within a cell. While specific studies on this compound are not available, standard research methods could be applied. By synthesizing a fluorescently labeled version of the compound, researchers could use confocal microscopy to visualize its uptake, accumulation, and distribution across various organelles, such as the endoplasmic reticulum (where σ1R is predominantly located), mitochondria, or the nucleus. This would provide insights into which cellular compartments and potential targets the compound can access.

Once a compound is known to interact with a specific target, studies can investigate the downstream consequences. For instance, if this compound were to bind to and modulate the σ1R, researchers could use techniques like quantitative PCR (qPCR) or Western blotting to measure changes in the expression of genes or proteins known to be part of the σ1R signaling pathway. This could include examining the modulation of ion channels, G-protein coupled receptors, or stress-response proteins, providing a mechanistic link between target engagement and a cellular response.

Mechanistic Studies in Preclinical In Vitro and In Vivo Models (focus on molecular mechanisms, not therapeutic outcomes or efficacy)

Mechanistic studies aim to elucidate the precise molecular interactions that underlie a compound's biological activity. For the benzylpiperidine class, molecular docking simulations are a cornerstone of in vitro mechanistic analysis. These computational models predict how the ligand fits into the binding site of a target protein.

For example, docking studies of inhibitors in acetylcholinesterase reveal that the benzyl moiety typically forms π-π stacking interactions with aromatic residues like tryptophan in the peripheral anionic site. nih.gov In the case of σ1R, docking models for benzylpiperidine-containing ligands show key interactions with specific amino acid residues such as Glu172 and Tyr103, often involving attractive charge or π-cation interactions. nih.gov Molecular dynamics simulations can further assess the stability of these predicted binding poses over time, as has been shown for ligands docked into the dopamine D2 receptor. mdpi.com

While direct in vivo mechanistic studies on this compound are absent, preliminary evaluations of related compounds have been performed. For instance, 2-Aryl-6-methylpiperidin-4-ols have been investigated in mice to probe their effects on memory, often using agents like scopolamine (B1681570) to induce amnesia, which points toward an investigation of the cholinergic system. nih.gov Such preclinical models are essential for understanding how molecular interactions observed in vitro translate to a physiological context in a living organism.

Chemoinformatic and Cheminformatic Approaches to Predict Biological Potential (non-clinical predictive models)

Chemoinformatic tools are increasingly used to predict the biological potential of novel molecules before they are synthesized, saving time and resources. These in silico methods use a compound's structure to forecast its properties.

Molecular docking is a primary chemoinformatic approach used to predict the binding affinity and orientation of a ligand within a protein's active site. nih.govresearchgate.net Programs like AutoDock Vina are employed to screen compounds against crystal structures of biological targets, such as the main protease of viruses or enzymes like acetylcholinesterase. nih.govnih.gov

In addition to predicting activity, computational models are used to estimate ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Virtual ADME studies can predict a molecule's physicochemical characteristics, such as solubility and lipophilicity, which are crucial for its potential as a research tool or therapeutic agent. nih.gov Hirshfeld surface analysis is another computational technique that helps in understanding and quantifying intermolecular interactions within a crystal structure, providing insight into the forces that stabilize the compound. nih.govnih.gov These predictive models are invaluable for prioritizing which novel chemical structures, such as this compound, warrant further investigation.

Potential Applications in Chemical Science and Technology Non Clinical

Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The core structure of 1-Benzyl-6-methylpiperidin-2-one, a substituted piperidin-2-one, is a valuable scaffold for the synthesis of more complex and often biologically active molecules. researchgate.net Piperidin-2-one derivatives are considered important precursors for creating multi-substituted piperidines, which are prevalent in the core structures of numerous pharmaceuticals. semanticscholar.org

While direct synthetic applications starting from this compound are not widely reported, research on closely related analogues highlights the synthetic utility of this structural class. For instance, the analogue 1-Benzyl-2-methylpiperidin-4-one has been utilized as a template to synthesize analogues of Donepezil, a drug used for the treatment of Alzheimer's disease. acs.orgnih.gov This synthesis involves a multi-step process, demonstrating the role of the substituted benzylpiperidone core in building complex pharmaceutical agents. nih.gov

Another relevant example is the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, which serves as a crucial pharmaceutical intermediate. researchgate.net This underscores the importance of the methyl-substituted piperidin-2-one ring system in the development of new therapeutic compounds. The synthesis of these complex molecules often involves several key steps, as illustrated by the synthesis of Donepezil analogues from the corresponding 4-piperidone (B1582916) derivative. nih.gov

Table 1: Synthesis of Donepezil Analogues from a 1-Benzyl-2-substituted-4-piperidone Scaffold nih.gov

| Step | Reaction | Intermediate/Product |

| 1 | Aza-Michael Reaction | 1-Benzyl-2-methylpiperidin-4-one |

| 2 | Wittig Reaction | Methoxymethylene piperidine (B6355638) derivative |

| 3 | Hydrolysis | Piperidine-4-carbaldehyde derivative |

| 4 | Aldol Condensation | Donepezil analogue precursor |

| 5 | Hydrogenation | Final Donepezil analogue |

This table illustrates a synthetic pathway using a close analogue, 1-Benzyl-2-methylpiperidin-4-one, to demonstrate the synthetic potential of the core scaffold.

Application in Materials Science (e.g., Polymer Chemistry, Supramolecular Chemistry)

Currently, there is no specific information available in the scientific literature regarding the application of this compound in the fields of polymer chemistry or supramolecular chemistry.

Catalytic Applications (e.g., Ligands, Precursors for Catalysts)

There is no available research data to suggest that this compound is used for catalytic applications, either as a ligand or as a precursor for catalysts.

Use as Molecular Probes or Research Tools for Biological Systems

The scientific literature does not currently contain any specific examples of this compound being used as a molecular probe or a research tool for investigating biological systems. However, a structurally related compound, (S)-1-benzyl-6-methylpiperazine-2,5-dione , has been explored for its chiral solvating properties, indicating the potential for related structures to be used as tools in stereochemical analysis. researchgate.net

Future Directions and Emerging Research Avenues

Unexplored Reactivity and Novel Synthetic Opportunities

The reactivity of the 1-Benzyl-6-methylpiperidin-2-one scaffold is far from fully explored. The presence of a benzyl (B1604629) group, a methyl substituent, and a lactam functionality within one molecule presents a unique chemical environment for investigating novel transformations.

Future research could focus on the selective activation and functionalization of the C-H bonds within the piperidinone ring. Such late-stage functionalization would provide a direct route to a diverse range of derivatives without the need for de novo synthesis. For instance, metal-catalyzed C-H amination or arylation could introduce new substituents at various positions on the piperidinone core, leading to compounds with potentially interesting biological or material properties. mdpi.com

Furthermore, the development of stereoselective synthetic methods for this compound and its derivatives is a significant area for exploration. The methyl-substituted stereocenter offers opportunities for diastereoselective and enantioselective reactions. For example, asymmetric synthesis strategies, such as chiral auxiliary-guided reactions or organocatalyzed cyclizations, could be employed to access specific stereoisomers. doaj.orgnih.gov The ability to control the stereochemistry is crucial, as different isomers of a molecule can exhibit vastly different biological activities and material properties.

Another avenue for novel synthetic opportunities lies in the ring-opening polymerization (ROP) of this compound. While ROP is a well-established technique for producing polyamides from lactams, the influence of the N-benzyl and 6-methyl substituents on the polymerization process and the properties of the resulting polymer are yet to be investigated. tum.de This could lead to the development of new bio-based polyamides with unique thermal and mechanical characteristics. tum.de

| Potential Reaction Type | Exemplary Reagents and Conditions | Anticipated Outcome | Relevant Research Area |

| C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-Br, K₂CO₃, 1,4-dioxane, 110 °C | Introduction of an aryl group at a specific C-H bond | Late-stage functionalization |

| Asymmetric Hydrogenation | [Rh(COD)₂(BF₄)], chiral phosphine (B1218219) ligand, H₂, CH₂Cl₂ | Enantioselective reduction of a precursor to form a specific stereoisomer | Stereoselective synthesis |

| Ring-Opening Polymerization | Benzyl alcohol (initiator), Sn(Oct)₂, 180 °C | Formation of a polyamide with a repeating this compound unit | Polymer chemistry |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Optimization

ML models can be trained on existing chemical reaction data to predict the outcomes of unexplored reactions of this compound. beilstein-journals.orgnih.gov This predictive power can help researchers prioritize experiments, saving time and resources. For example, an ML model could predict the yield and selectivity of a particular C-H functionalization reaction under different catalytic conditions, guiding the experimentalist toward the optimal setup. beilstein-journals.org

In the realm of materials science, ML can be employed to predict the properties of polymers derived from this compound. By correlating the monomer structure with the properties of known polymers, an ML model could predict characteristics such as the glass transition temperature, tensile strength, and degradation rate of a hypothetical polyamide. This would enable the in silico design of materials with specific desired functionalities.

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

| Reaction Outcome Prediction | Reactants, reagents, solvents, temperature | Product yield, selectivity | Accelerated reaction optimization |

| Retrosynthetic Analysis | Target molecule structure | Potential synthetic routes | Discovery of novel and efficient syntheses |

| Property Prediction | Monomer structure (this compound) | Polymer properties (e.g., Tg, Young's modulus) | Rational design of functional materials |

Development of Advanced Analytical Methodologies for Complex Systems

A deeper understanding of the behavior of this compound in complex systems necessitates the development and application of advanced analytical methodologies.

For the detailed characterization of reaction mixtures and the identification of trace impurities, hyphenated analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. researchgate.net The development of specific and sensitive methods for this compound and its derivatives would be crucial for quality control in any potential application.

In-situ reaction monitoring techniques, such as ReactIR (Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance), could provide real-time insights into the kinetics and mechanisms of reactions involving this compound. This would allow for a more precise control over reaction conditions and a deeper understanding of the underlying chemical transformations.

For the analysis of potential polymeric materials derived from this piperidinone, advanced techniques like Gel Permeation Chromatography (GPC) coupled with multi-angle light scattering (MALS) would be essential for determining the molecular weight distribution and architecture of the polymers. tum.de Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide crucial information about the thermal stability and phase transitions of these new materials. tum.de

| Analytical Technique | Information Obtained | Application Area |

| LC-MS/MS | Identification and quantification of compounds in complex mixtures | Reaction monitoring, impurity profiling |

| In-situ IR/NMR | Real-time reaction kinetics and mechanism | Process optimization, mechanistic studies |

| GPC-MALS | Polymer molecular weight and distribution | Characterization of novel polyamides |

| DSC/TGA | Thermal properties (Tg, Tm, decomposition temperature) | Material science, polymer characterization |

Design and Synthesis of Advanced Functional Materials Incorporating the Piperidinone Scaffold

The unique structure of this compound makes it an attractive building block for the design and synthesis of advanced functional materials. The piperidinone scaffold itself can impart specific properties to a larger molecular assembly. nih.govnih.gov

As mentioned earlier, the ring-opening polymerization of this compound could lead to the creation of novel polyamides. tum.de The presence of the benzyl and methyl groups along the polymer backbone could influence the material's properties, potentially leading to enhanced thermal stability, altered solubility, or specific mechanical characteristics. These materials could find applications in areas such as specialty plastics, fibers, or biomedical devices. nih.govnih.gov

Furthermore, the piperidinone scaffold could be incorporated into more complex molecular architectures, such as dendrimers or metal-organic frameworks (MOFs). The nitrogen and oxygen atoms of the lactam functionality could act as coordination sites for metal ions, leading to the formation of novel coordination polymers with interesting catalytic or gas sorption properties.

The synthesis of functional monomers derived from this compound is another promising research direction. For example, introducing a polymerizable group (like a vinyl or an acrylate) onto the benzyl ring would create a monomer that could be copolymerized with other monomers to produce a wide range of functional polymers with tailored properties. koreascience.kr

| Material Type | Synthetic Strategy | Potential Properties | Possible Applications |

| Polyamide | Ring-Opening Polymerization | Enhanced thermal stability, specific mechanical properties | High-performance plastics, advanced fibers |

| Coordination Polymer | Self-assembly with metal ions | Catalytic activity, porosity | Catalysis, gas storage |